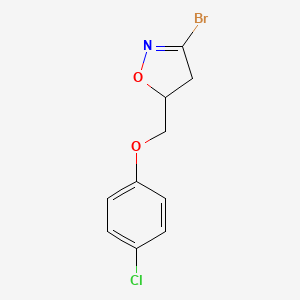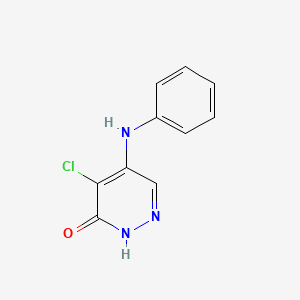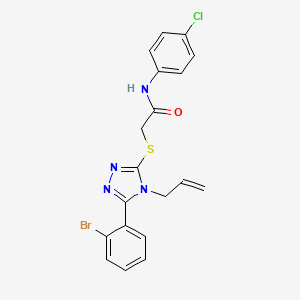![molecular formula C14H10FN5O4 B11783117 5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B11783117.png)
5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a fluorinated phenyl group and a nitro group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione involves several steps. One common method includes the condensation of 2-fluoro-4-nitroaniline with 8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione under specific reaction conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrido[2,3-d]pyrimidines, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative properties.
Pyrido[2,3-d]pyrimidin-7-one: Studied for its kinase inhibitory activity.
Pyrimidino[4,5-d][1,3]oxazine: Explored for its antimicrobial and anti-inflammatory effects
Compared to these compounds, 5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione stands out due to its unique combination of a fluorinated phenyl group and a nitro group, which may confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C14H10FN5O4 |
|---|---|
Poids moléculaire |
331.26 g/mol |
Nom IUPAC |
5-(2-fluoro-4-nitroanilino)-8-methyl-3H-pyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C14H10FN5O4/c1-19-11(21)5-10(12-13(19)16-6-17-14(12)22)18-9-3-2-7(20(23)24)4-8(9)15/h2-6,18H,1H3,(H,16,17,22) |
Clé InChI |
VGPSMQWTCZJAPE-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=C(C2=C1N=CNC2=O)NC3=C(C=C(C=C3)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluorobenzo[b]thiophen-3-amine](/img/structure/B11783037.png)

![1-(6-(3-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11783049.png)











